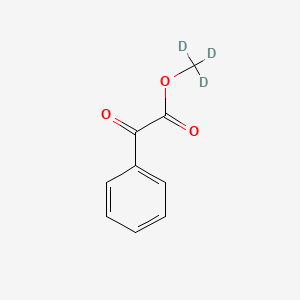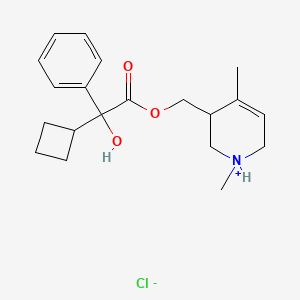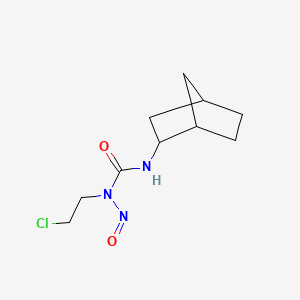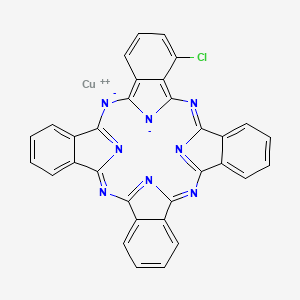
(1-Chlorophthalocyaninato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorophthalocyaninato)copper is a chlorinated derivative of copper phthalocyanine, a class of compounds known for their vibrant colors and stability. These compounds are widely used in dyes, pigments, and electronic applications due to their excellent chemical and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalocyaninato)copper typically involves the reaction of phthalonitrile with a copper salt in the presence of a chlorinating agent. The process can be carried out under various conditions, including high temperatures and the use of solvents such as quinoline .
Industrial Production Methods: Industrial production often involves the sublimation of the compound in a vacuum to obtain high-purity crystals. The process may also include the deposition of thin films on substrates at controlled temperatures to achieve the desired crystalline structure .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Chlorophthalocyaninato)copper undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced copper phthalocyanine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of copper phthalocyanine, each with unique properties and applications .
Wissenschaftliche Forschungsanwendungen
(1-Chlorophthalocyaninato)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic components due to its excellent thermal and chemical stability
Wirkmechanismus
The mechanism by which (1-Chlorophthalocyaninato)copper exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can generate reactive oxygen species (ROS) under specific conditions, leading to oxidative stress and cell damage. This property is particularly useful in applications like photodynamic therapy, where controlled ROS generation can target cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tetra-, Octa-, and Hexadecachloro-substituted Copper Phthalocyanines: These compounds have multiple chlorine atoms substituted on the phthalocyanine ring and exhibit similar stability and reactivity.
Fluoro-substituted Copper Phthalocyanines: These compounds are used in electronic applications due to their high charge carrier mobility.
Uniqueness: (1-Chlorophthalocyaninato)copper is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its ability to form stable thin films and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
147-13-7 |
|---|---|
Molekularformel |
C32H15ClCuN8 |
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |
InChI-Schlüssel |
KBHMYGKCXJXPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


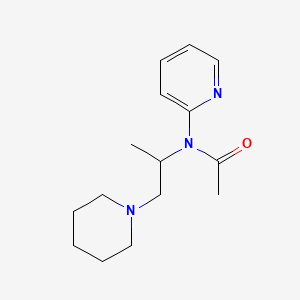

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
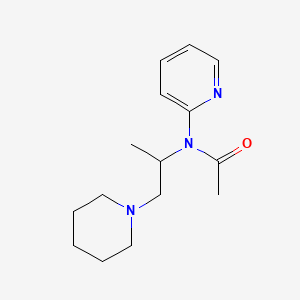

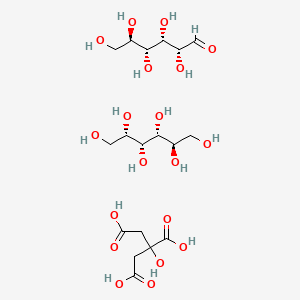

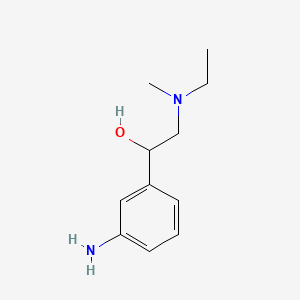
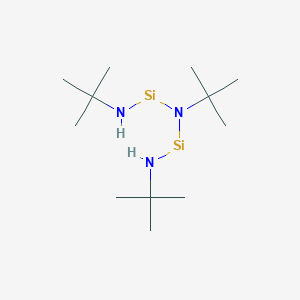
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)

